1-Iodo-2,3-dimethylnaphthalene
Description
1-Iodo-2,3-dimethylnaphthalene is a halogenated aromatic compound featuring a naphthalene backbone substituted with iodine at position 1 and methyl groups at positions 2 and 2. The compound’s molecular formula is inferred as C₁₂H₁₁I, with an average molecular weight approximating 282.12 g/mol, based on its structural isomer, 1-iodo-2,6-dimethylnaphthalene (C₁₂H₁₁I; average mass: 282.124 g/mol) . The methyl groups at positions 2 and 3 likely confer steric and electronic effects distinct from other positional isomers, influencing reactivity and applications in organic synthesis or industrial chemistry.
Properties
Molecular Formula |
C12H11I |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-iodo-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C12H11I/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3 |
InChI Key |
SUIJKAULUGUHII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,3-dimethylnaphthalene can be synthesized through several methods. One common approach involves the iodination of 2,3-dimethylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions, ensuring the complete substitution of a hydrogen atom by an iodine atom on the naphthalene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, temperature control, and purification techniques are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,3-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve the reduction of the iodine atom.
Major Products Formed:
Substitution: Products include azides, nitriles, and other substituted naphthalenes.
Oxidation: Products include naphthoic acids and other oxidized derivatives.
Reduction: The major product is 2,3-dimethylnaphthalene.
Scientific Research Applications
1-Iodo-2,3-dimethylnaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-iodo-2,3-dimethylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, facilitating the introduction of new functional groups. In oxidation and reduction reactions, the methyl groups and iodine atom undergo transformations that alter the chemical structure and properties of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 1-Iodo-2,6-dimethylnaphthalene
The positional isomer 1-iodo-2,6-dimethylnaphthalene (C₁₂H₁₁I; average mass: 282.124 g/mol) shares the same molecular formula but differs in methyl group placement. Key distinctions include:
- Electronic Effects : Methyl groups at positions 2 and 6 may exert weaker electron-donating effects across the naphthalene system compared to 2,3-dimethyl substitution, altering aromatic electrophilic substitution rates .
Halogenated Analogs: 1,4-Dibromo-2,3-dimethylnaphthalene
1,4-Dibromo-2,3-dimethylnaphthalene (C₁₂H₁₀Br₂; molecular weight: 314 g/mol) differs in halogen type and substitution pattern:
- Reactivity : Bromine’s lower leaving-group ability (compared to iodine) in nucleophilic aromatic substitution (SNAr) may limit its utility in reactions requiring halogen displacement. However, brominated analogs are widely used in Suzuki-Miyaura couplings due to bromine’s balanced reactivity .
Non-Halogenated Analogs: 2,3-Dimethylnaphthalene
2,3-Dimethylnaphthalene (C₁₂H₁₂; molecular weight: 156.22 g/mol) lacks iodine, highlighting the impact of halogenation:
- Physical Properties : The addition of iodine increases molecular weight by ~126 g/mol, significantly altering solubility and boiling/melting points.
- Toxicity : Methylnaphthalenes are associated with respiratory and hepatic effects in mammals . Iodination may modify bioavailability and metabolic pathways, though specific toxicological data for the iodinated derivative remains unstudied .
Benzene-Based Halogenated Compounds: 1-Iodo-2,3-dimethoxybenzene
1-Iodo-2,3-dimethoxybenzene (C₈H₉IO₂; average mass: 264.062 g/mol) demonstrates the influence of ring size and substituent electronic effects:
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